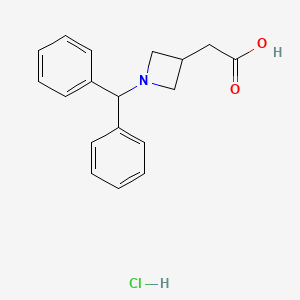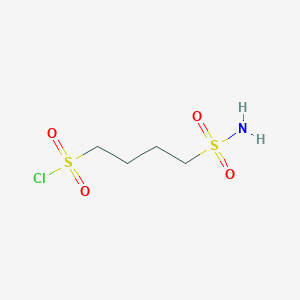
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has since been used in various scientific studies for its psychoactive properties.
Mecanismo De Acción
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine acts as a partial agonist at the 5-HT1B and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain and enhance the activity of the serotonin system. This leads to various physiological and behavioral effects, including changes in mood, cognition, and perception.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of physiological and biochemical effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of various neurotransmitters, including serotonin, dopamine, and norepinephrine. These effects are thought to be responsible for the psychoactive properties of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine is a useful tool in studying the serotonin system in the brain. Its ability to selectively target the 5-HT1B and 5-HT2C receptors makes it useful in investigating the role of these receptors in various physiological and behavioral processes. However, this compound has some limitations as a research tool. Its psychoactive properties can make it difficult to distinguish between its effects on the serotonin system and its effects on behavior. Additionally, its effects can vary depending on the dose and route of administration, making it difficult to control for these factors in experiments.
Direcciones Futuras
There are several future directions for research on 1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine. One area of interest is the role of this compound in the treatment of various psychiatric disorders, including depression and anxiety. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as its long-term effects on the brain. Finally, the development of more selective and potent agonists for the 5-HT1B and 5-HT2C receptors could lead to new insights into the role of these receptors in various physiological and behavioral processes.
Métodos De Síntesis
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine can be synthesized through a multi-step process involving the reaction of 2,5-dichlorophenylamine with ethyl 4-(3-methyl-4-ethoxyphenyl)-2-oxo-1-piperazinecarboxylate. The resulting product is then treated with sulfuryl chloride to form this compound. This synthesis method has been used in various studies to produce this compound for research purposes.
Aplicaciones Científicas De Investigación
1-(2,5-Dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine has been used in various scientific studies to investigate its psychoactive properties. It is commonly used as a research tool to study the serotonin system in the brain. This compound acts as a serotonin receptor agonist, specifically targeting the 5-HT1B and 5-HT2C receptors. This makes it useful in studying the role of these receptors in various physiological and behavioral processes.
Propiedades
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(4-ethoxy-3-methylphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22Cl2N2O3S/c1-3-26-19-7-5-16(12-14(19)2)27(24,25)23-10-8-22(9-11-23)18-13-15(20)4-6-17(18)21/h4-7,12-13H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDXJJOHABFDRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate](/img/structure/B2794369.png)


![N-(benzo[d]thiazol-2-yl)-3-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2794376.png)


![N-(2-chlorophenyl)-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2794380.png)
![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-N-(4-chlorophenyl)-N,2-dimethylpropanamide](/img/structure/B2794381.png)
![3-methyl-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)butanamide](/img/structure/B2794383.png)
![2-[(5-Chloropyridin-2-yl)(methyl)amino]acetic acid](/img/structure/B2794384.png)

![Tert-butyl N-(5-hydroxyspiro[2.3]hexan-2-yl)carbamate](/img/structure/B2794388.png)